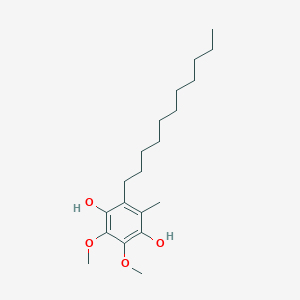

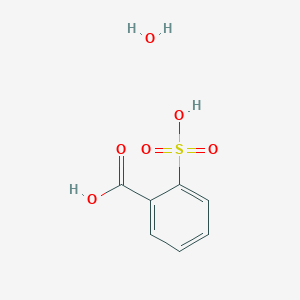

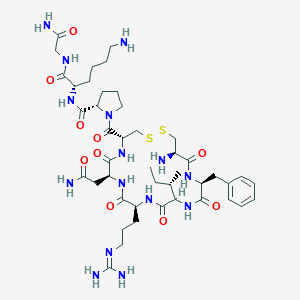

![molecular formula C18H15N3O2 B046086 3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide CAS No. 1418131-46-0](/img/structure/B46086.png)

3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide

Overview

Description

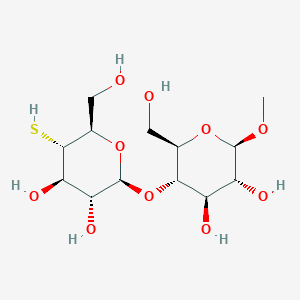

“3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide” is a chemical compound . The compound contains an indole group, which is a common structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . The specific reactions that “3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide” might undergo would depend on the reaction conditions and the other compounds present.Scientific Research Applications

- Application : When used alongside reprogramming factors (OCT4, SOX2, KLF4, and c-MYC), RSC-133 enhances the kinetics and efficiency of reprogramming human foreskin fibroblasts into induced pluripotent stem cells (iPSCs) .

Reprogramming Enhancement

Maintenance of Pluripotent Stem Cells

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, “3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide” could be a promising candidate for further study . Future research could focus on synthesizing the compound, determining its physical and chemical properties, studying its reactivity, and testing its biological activity.

Mechanism of Action

Target of Action

RSC-133 primarily targets DNA methyltransferase DNMT1 . DNMT1 is an enzyme that maintains the methylation pattern in the DNA during replication, playing a crucial role in cellular processes such as gene expression, DNA repair, and genomic stability .

Mode of Action

RSC-133 acts as an inhibitor of DNMT1 . By inhibiting this enzyme, RSC-133 can alter the methylation pattern of the DNA, thereby affecting gene expression .

Biochemical Pathways

The inhibition of DNMT1 by RSC-133 impacts the epigenetic regulation of gene expression . This can lead to changes in the cellular phenotype, including the induction of pluripotency in somatic cells .

Pharmacokinetics

The compound’s effectiveness in inducing pluripotency suggests that it can penetrate cellular membranes and interact with its target, dnmt1 .

Result of Action

RSC-133 has been shown to increase the efficiency of reprogramming human somatic cells into pluripotent stem cells . This is achieved when RSC-133 is used in conjunction with reprogramming factors OCT4, SOX2, KLF4, and c-MYC . Furthermore, RSC-133 supports the maintenance of human pluripotent stem cells in an undifferentiated state .

properties

IUPAC Name |

3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUDSQGICKAEGE-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide | |

CAS RN |

1418131-46-0 | |

| Record name | 1418131-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does RSC133 influence the reprogramming of somatic cells into a pluripotent state?

A1: RSC133 exhibits a dual mechanism of action that contributes to its ability to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). [] Firstly, it acts as an inhibitor of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histones. This inhibition leads to increased histone acetylation, promoting a more open chromatin structure and facilitating gene expression changes necessary for pluripotency. [] Secondly, RSC133 inhibits DNA methyltransferases (DNMTs), enzymes involved in DNA methylation. By inhibiting DNMTs, RSC133 likely prevents the hypermethylation of genes associated with pluripotency, further contributing to the successful reprogramming process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

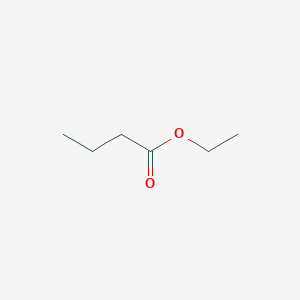

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)